molecular formula C23H28O4SSi B14394751 Tert-butyl-hydroxy-diphenylsilane;4-methylbenzenesulfonic acid CAS No. 89902-46-5

Tert-butyl-hydroxy-diphenylsilane;4-methylbenzenesulfonic acid

Cat. No.: B14394751
CAS No.: 89902-46-5
M. Wt: 428.6 g/mol
InChI Key: JNYUBJDYXFLGTF-UHFFFAOYSA-N
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Description

Tert-butyl-hydroxy-diphenylsilane;4-methylbenzenesulfonic acid is a complex organic compound that combines the properties of both silane and sulfonic acid groups. This compound is notable for its unique chemical structure, which includes a tert-butyl group, a hydroxy group, and a diphenylsilane moiety, along with a 4-methylbenzenesulfonic acid group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-hydroxy-diphenylsilane;4-methylbenzenesulfonic acid typically involves multiple steps, including the formation of the diphenylsilane core and the introduction of the tert-butyl and hydroxy groups. One common method involves the reaction of diphenylsilane with tert-butyl alcohol in the presence of a catalyst to form tert-butyl-diphenylsilane. This intermediate is then reacted with a suitable oxidizing agent to introduce the hydroxy group, resulting in tert-butyl-hydroxy-diphenylsilane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-hydroxy-diphenylsilane;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of sulfonate esters or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Transition metal catalysts such as palladium and platinum are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can produce various sulfonate esters.

Scientific Research Applications

Tert-butyl-hydroxy-diphenylsilane;4-methylbenzenesulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl-hydroxy-diphenylsilane;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and chemical transformations. For example, the hydroxy group can form hydrogen bonds with biological molecules, while the sulfonic acid group can interact with enzymes and proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl-diphenylsilane: Lacks the hydroxy and sulfonic acid groups, resulting in different chemical properties and reactivity.

    Diphenylsilane: A simpler compound without the tert-butyl and hydroxy groups, used in different applications.

    4-Methylbenzenesulfonic acid: Contains only the sulfonic acid group, with distinct chemical behavior compared to the combined compound.

Uniqueness

Tert-butyl-hydroxy-diphenylsilane;4-methylbenzenesulfonic acid is unique due to the combination of its functional groups, which impart specific chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to biological research and industrial processes.

Properties

CAS No.

89902-46-5

Molecular Formula

C23H28O4SSi

Molecular Weight

428.6 g/mol

IUPAC Name

tert-butyl-hydroxy-diphenylsilane;4-methylbenzenesulfonic acid

InChI

InChI=1S/C16H20OSi.C7H8O3S/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15;1-6-2-4-7(5-3-6)11(8,9)10/h4-13,17H,1-3H3;2-5H,1H3,(H,8,9,10)

InChI Key

JNYUBJDYXFLGTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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